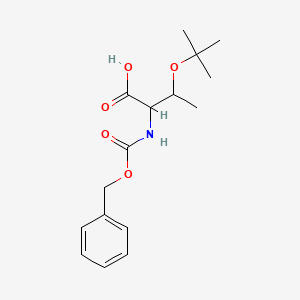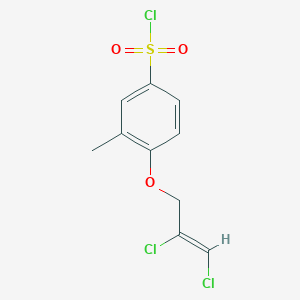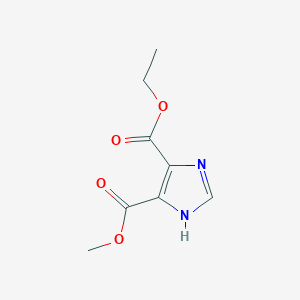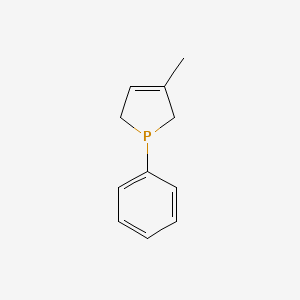
2-methyl-N'-(methylamino)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Methylisobutyrohydrazonamide is an organic compound with the molecular formula C5H13N3 It is a derivative of hydrazine and is characterized by the presence of a methyl group attached to the nitrogen atom of the isobutyrohydrazonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-Methylisobutyrohydrazonamide can be synthesized through several methods. One common approach involves the reaction of isobutyrohydrazide with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve isobutyrohydrazide in an appropriate solvent, such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add methyl iodide to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-Methylisobutyrohydrazonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Methylisobutyrohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N’-Methylisobutyrohydrazonamide oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N’-Methylisobutyrohydrazonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N’-Methylisobutyrohydrazonamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-Ethylisobutyrohydrazonamide
- N’-Propylisobutyrohydrazonamide
- N’-Butylisobutyrohydrazonamide
Uniqueness
N’-Methylisobutyrohydrazonamide is unique due to the presence of the methyl group, which imparts specific chemical and physical properties
Propriétés
Formule moléculaire |
C5H13N3 |
|---|---|
Poids moléculaire |
115.18 g/mol |
Nom IUPAC |
2-methyl-N'-(methylamino)propanimidamide |
InChI |
InChI=1S/C5H13N3/c1-4(2)5(6)8-7-3/h4,7H,1-3H3,(H2,6,8) |
Clé InChI |
MGDUWYMRDCVSKN-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)/C(=N/NC)/N |
SMILES canonique |
CC(C)C(=NNC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate](/img/structure/B12819267.png)
![3-(1H-Benzo[d]imidazol-2-yl)propiolic acid](/img/structure/B12819273.png)
![4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)
![4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid](/img/structure/B12819283.png)
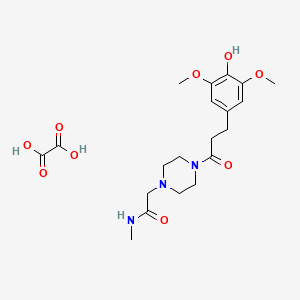
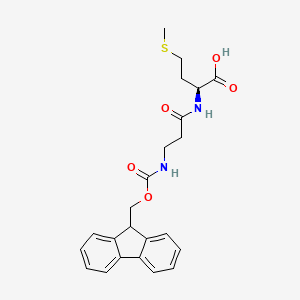
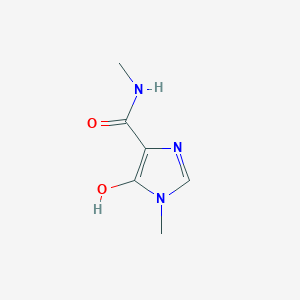
![4,6-Difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12819317.png)
